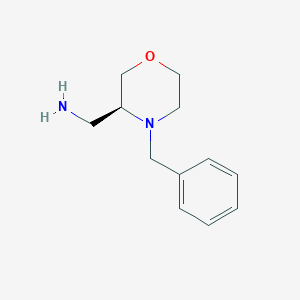![molecular formula C11H12N2O2 B15069364 Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B15069364.png)
Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-A]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The structure of this compound consists of an imidazo[1,5-A]pyridine core with an ethyl ester group at the 3-position and a methyl group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminopyridine with ethyl acetoacetate in the presence of a suitable catalyst, followed by cyclization to form the imidazo[1,5-A]pyridine core. The reaction conditions often include heating the mixture under reflux and using solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced imidazo[1,5-A]pyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce reduced imidazo[1,5-A]pyridine derivatives. Substitution reactions can lead to various substituted imidazo[1,5-A]pyridine derivatives.
Scientific Research Applications
Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate: Similar structure but with a chlorine atom at the 6-position.
Ethyl 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate: Similar structure but with a bromine atom at the 6-position.
Ethyl 6-ethylimidazo[1,2-a]pyridine-3-carboxylate: Similar structure but with an ethyl group at the 6-position.
These compounds share the imidazo[1,5-A]pyridine core but differ in their substituents, which can lead to variations in their chemical and biological properties
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)10-12-6-9-5-4-8(2)7-13(9)10/h4-7H,3H2,1-2H3 |
InChI Key |
WBDBLOWMNFRYBP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C2N1C=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![6-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B15069349.png)
![(3-Amino-1,5-dioxaspiro[5.5]undec-3-yl)methanol](/img/structure/B15069357.png)





